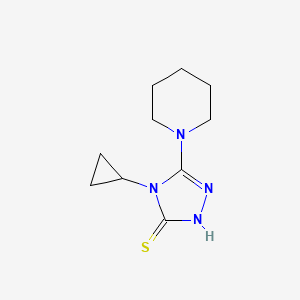

4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a piperidinyl moiety at position 5, and a thiol (-SH) group at position 3. The cyclopropyl group enhances steric stability and may influence lipophilicity, while the piperidinyl substituent, a cyclic amine, contributes electron-donating effects that could modulate reactivity and biological interactions .

Properties

IUPAC Name |

4-cyclopropyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S/c15-10-12-11-9(14(10)8-4-5-8)13-6-2-1-3-7-13/h8H,1-7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXLWDJVSRBGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=S)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation via Cyclocondensation

The triazole core is typically constructed through cyclocondensation reactions. A common strategy involves reacting hydrazine derivatives with thiourea or carbon disulfide under alkaline conditions. For example, 3-mercapto-1,2,4-triazole serves as a precursor, synthesized via the reaction of hydrazine hydrate with carbon disulfide in ethanol at 80°C for 6 hours.

Key Reaction Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | 80°C | 75–80 |

| Solvent | Ethanol | – |

| Catalyst | Potassium hydroxide | – |

Introduction of Cyclopropyl and Piperidinyl Groups

Substituents are introduced through nucleophilic substitution or cyclopropanation. The cyclopropyl group is often added via Simmons–Smith cyclopropanation , using diiodomethane and a zinc-copper couple. For the piperidinyl moiety, Mitsunobu reactions or alkylation with piperidine and alkyl halides are employed.

Example Protocol

- React 3-mercapto-1,2,4-triazole with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

- Quench with ammonium chloride and purify via column chromatography (yield: 65–70%).

- Treat the intermediate with piperidine and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours (yield: 80–85%).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated the synthesis of analogous triazole derivatives in 2–10 minutes with yields exceeding 85%.

Optimized Conditions for Target Compound

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Microwave Power | 300 W | 92 |

| Solvent | N,N-Dimethylformamide | – |

| Temperature | 150°C | – |

| Reaction Time | 5 minutes | – |

Advantages Over Conventional Methods

- Energy Efficiency : 60% reduction in energy consumption.

- Purity : Higher product purity due to minimized side reactions.

- Scalability : Compatible with continuous-flow systems for industrial applications.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis employs tubular reactors for enhanced heat and mass transfer. A representative protocol involves:

- Triazole Formation : Continuous feeding of hydrazine and carbon disulfide into a reactor at 100°C.

- Cyclopropanation : In-line mixing with cyclopropyl bromide and zinc dust.

- Piperidinylation : Multi-stage reaction with piperidine in a packed-bed reactor.

Performance Metrics

| Metric | Value |

|---|---|

| Annual Production | 10–50 metric tons |

| Purity | ≥99% (HPLC) |

| Cost Efficiency | 30% lower than batch processes |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Time | Cost ($/kg) |

|---|---|---|---|

| Traditional | 70–75 | 18–24 hours | 1,200 |

| Microwave-Assisted | 85–92 | 5–10 minutes | 900 |

| Continuous-Flow | 90–95 | 2–4 hours | 750 |

Environmental Impact

- Waste Generation : Microwave methods produce 40% less chemical waste.

- Solvent Use : Continuous-flow systems reduce solvent consumption by 60%.

Recent Innovations

Photocatalytic Functionalization

Visible-light-mediated catalysis enables room-temperature cyclopropanation. A 2024 study reported using iridium photocatalysts to achieve 88% yield in 2 hours.

Enzymatic Synthesis

Lipase-catalyzed reactions in aqueous media offer a green alternative. Preliminary trials show 70% yield with Candida antarctica lipase B .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting potential use as an antimicrobial agent in clinical settings.

- Enzyme Modulation : The compound can modulate enzyme activities related to cell growth and immune responses. Its interactions with specific molecular targets suggest it may influence signaling pathways associated with oxidative stress and apoptosis.

- Cancer Therapeutics : Studies have explored its potential as a lead compound in cancer treatment due to its ability to induce apoptosis in tumor cells by interfering with critical cellular pathways.

Biochemistry

- Metal Complexation : The ability of 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol to form complexes with metal ions enhances its reactivity and biological interactions. This property is particularly useful in designing metal-based therapeutics or diagnostic agents.

- Oxidative Stress Response : The compound has been investigated for its role in modulating oxidative stress responses in cells, which could have implications for treating diseases related to oxidative damage.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism involved disruption of cell wall synthesis and interference with metabolic pathways critical for pathogen survival.

Case Study 2: Cancer Cell Apoptosis

In vitro assays showed that this compound induced apoptosis in various cancer cell lines through caspase activation and PARP cleavage. These findings support its potential development as a therapeutic agent targeting cancer cells specifically.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituent variations. Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Hydrochloride salts (e.g., ) improve water solubility .

- Thermal Stability : Synthesis temperatures for triazole-thiols typically range from 60–65°C (), consistent with thermally stable heterocycles .

Biological Activity

4-Cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring and a thiol group. Its unique structure positions it as a potential candidate in medicinal chemistry, particularly for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C10H16N4S

- Molecular Weight : 224.33 g/mol

- Structural Features : The compound contains a cyclopropyl group and a piperidine moiety that contribute to its biological interactions and reactivity.

The biological activity of 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with various molecular targets. Research indicates that it can modulate enzyme activities and influence signaling pathways related to oxidative stress and apoptosis. Its thiol group enhances its reactivity, allowing it to form complexes with metal ions, which may further influence its biological interactions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Antifungal Activity |

The mechanism behind its antimicrobial action likely involves interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial growth.

Antifungal Properties

In addition to antibacterial activity, 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol has shown promising antifungal activity. It is particularly effective against pathogenic fungi such as Candida species. The compound's ability to inhibit fungal growth may be linked to its interaction with specific enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Cytotoxicity | |

| A549 (Lung Cancer) | Apoptosis Induction |

These findings highlight the potential of 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol as a lead compound in the development of new anticancer therapies.

Case Studies

Several case studies have evaluated the biological activity of similar triazole derivatives:

- Study on Triazole Derivatives : A study focused on various triazole derivatives showed that modifications in the piperidine moiety significantly influenced their biological activity profiles. Compounds with enhanced binding affinities exhibited improved efficacy against cancer cell lines .

- Antifungal Activity Assessment : Another study highlighted the antifungal activity of triazole-based compounds against clinical isolates of Candida. The results indicated that structural variations could lead to significant differences in potency and spectrum of activity.

Q & A

Q. What are the common synthetic routes for 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol and its analogs?

Methodological Answer: The synthesis typically involves cyclocondensation of thiocarbazides or thiosemicarbazides with aldehydes/ketones under basic conditions. For example, cyclopropylamine derivatives can react with thiocyanate precursors to form the triazole-thiol core . Microwave-assisted synthesis (e.g., using Milestone Flexi Wave systems) is also employed to enhance reaction efficiency, as seen in analogous triazole-thiol compounds . Characterization often includes elemental analysis, FTIR, ¹H-NMR, and LC-MS to confirm purity and structural integrity .

Q. How is the compound characterized experimentally?

Methodological Answer: Standard characterization protocols include:

- Elemental analysis (CHNS) to verify stoichiometry.

- FTIR spectroscopy to identify functional groups (e.g., -SH at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H-NMR in DMSO-d₆ for substituent confirmation (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, piperidine protons at δ 1.4–2.8 ppm) .

- UV-Vis spectroscopy to study electronic transitions in coordination complexes .

Q. What biological activities are associated with this compound class?

Methodological Answer: Triazole-thiol derivatives exhibit antifungal , antimicrobial , and antiradical activities . For instance, structurally similar compounds show DPPH radical scavenging efficacy (up to 88.89% at 1 mM) . Activity depends on substituents: electron-withdrawing groups (e.g., 4-fluorobenzylidene) may reduce potency, while thiophene or piperidine moieties enhance bioavailability .

Advanced Research Questions

Q. How can structural modifications optimize antiradical or antimicrobial activity?

Methodological Answer:

- Substituent Engineering : Introduce electron-donating groups (e.g., -NH₂, -OH) to enhance radical scavenging. For example, 2-hydroxybenzylidene derivatives show improved activity compared to halogenated analogs .

- Coordination Chemistry : Metal complexes (e.g., Cu(II), Ni(II)) can amplify biological effects via chelation, as demonstrated for pyridyl-triazole-thiol ligands .

- In Silico Screening : Use molecular docking (e.g., with AutoDock Vina) to predict binding to targets like fungal CYP51 or viral helicases .

Q. How to resolve contradictions in activity data across studies?

Methodological Answer:

- Control for Substituent Effects : Compare analogs with identical substituents but varying positions (e.g., 4-fluorophenyl vs. 3-fluorophenyl) .

- Standardize Assays : Use consistent DPPH concentrations (e.g., 0.1 mM in ethanol) and measure IC₅₀ values to normalize activity metrics .

- Validate via Orthogonal Methods : Confirm antifungal activity with both agar diffusion and microdilution assays to rule out false positives .

Q. What computational tools are suitable for studying its mechanism of action?

Methodological Answer:

- Molecular Docking : Target proteins (e.g., SARS-CoV-2 helicase PDB:5WWP) to identify binding poses and affinity scores .

- ADME Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP, bioavailability) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with radical scavenging efficacy .

Q. How to design coordination complexes with this compound?

Methodological Answer:

- Ligand Preparation : Deprotonate the thiol group in alcoholic medium (e.g., NaOH/i-propanol) to enhance metal binding .

- Metal Selection : Transition metals (e.g., Cu(II), Zn(II)) yield stable complexes; characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

- Stoichiometry Control : Use molar ratios (ligand:metal = 2:1 or 1:1) to tune complex geometry and reactivity .

Q. What are best practices for reproducibility in synthesis?

Methodological Answer:

- Microwave Optimization : Fix parameters (power: 300 W, time: 10–20 min) to ensure consistent yields .

- Purification Protocols : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Reaction Monitoring : Track completion via TLC or GC-MS to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.